molecular formula C14H13NO2 B8178992 2'-(aminomethyl)-biphenyl-2-carboxylic acid

2'-(aminomethyl)-biphenyl-2-carboxylic acid

Cat. No.: B8178992
M. Wt: 227.26 g/mol
InChI Key: IPUFFJSTKHPCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-(Aminomethyl)-biphenyl-2-carboxylic acid (Abc) is a conformationally restricted pseudo-amino acid with a biphenyl backbone. Its structure features a carboxylic acid group at the 2-position of one benzene ring and an aminomethyl group at the 2'-position of the adjacent ring (Figure 1). This rigid spacer is widely used in peptidomimetics to stabilize antiparallel β-sheet conformations in cyclic peptides, enabling precise control over peptide tertiary structures . Abc’s biphenyl moiety facilitates hydrophobic clustering and aromatic interactions, enhancing biological activity in designed peptidomimetics targeting receptors or enzymes .

Properties

IUPAC Name

2-[2-(aminomethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,9,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUFFJSTKHPCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid and Halide Partner Selection

The Suzuki-Miyaura reaction enables the construction of the biphenyl backbone through coupling of 2-carboxyphenylboronic acid with 2'-bromomethyl-substituted aryl halides. Key to success is the use of palladium acetate or tetrakis(triphenylphosphine)palladium(0) catalysts in polar aprotic solvents like dimethylformamide (DMF) or polyethylene glycol (PEG). For instance, coupling 2-carboxyphenylboronic acid with 2'-bromomethylbromobenzene in PEG-400 at 80°C achieves a 68% yield of the biphenyl intermediate.

Functional Group Compatibility and Protection

The aminomethyl group necessitates protection during coupling to prevent side reactions. Boc (tert-butoxycarbonyl) or phthalimide groups are commonly employed, with subsequent deprotection using hydrochloric acid or hydrazine hydrate. For example, phthalimide-protected 2'-aminomethylbiphenyl-2-carboxylic acid, synthesized via Suzuki coupling, undergoes hydrazine-mediated deprotection to yield the target compound in 72% isolated purity.

Oxazoline Intermediate Saponification

Oxazoline Synthesis and Functionalization

Patent CA2364862C discloses a scalable route using (2-oxazolinyl)-2-biphenyl derivatives as precursors. Reaction of 2-methoxyphenyl-2-oxazoline with Grignard reagents (e.g., methylmagnesium bromide) forms the biphenyl-oxazoline intermediate. Introduction of the aminomethyl group is achieved via electrophilic bromination at the methyl position, followed by nucleophilic substitution with aqueous ammonia.

Hydrochloric Acid-Mediated Saponification

Saponification of the oxazoline ring under pressurized hydrochloric acid (6 M, 120°C, 12 hours) in toluene-water biphasic systems yields 2'-(aminomethyl)-biphenyl-2-carboxylic acid with 65–70% efficiency. This method avoids high-boiling solvents, simplifying post-reaction purification.

Reductive Amination of Biphenyl Ketone Derivatives

Ketone Synthesis via Friedel-Crafts Acylation

Friedel-Crafts acylation of biphenyl-2-carboxylic acid with acetyl chloride in the presence of AlCl3 generates the 2'-acetylbiphenyl-2-carboxylic acid intermediate. Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol converts the ketone to the aminomethyl group, achieving a 58% yield after recrystallization.

Optimization of Reducing Agents

Comparative studies highlight sodium triacetoxyborohydride as superior to cyanoborohydride, offering higher selectivity and reduced side-product formation (82% yield at 25°C).

Comparative Analysis of Methodologies

Method Starting Materials Key Steps Catalyst/Reagents Yield
Suzuki-Miyaura Coupling2-Carboxyphenylboronic acidCoupling, deprotectionPd(OAc)₂, PEG-40068–72%
Oxazoline SaponificationBiphenyl-oxazoline derivativeBromination, substitution, saponificationHCl, NH₃65–70%
Reductive Amination2'-Acetylbiphenyl-2-carboxylic acidAcylation, reductive aminationNaBH₃CN, NH₄OAc58–82%

Key Findings :

  • The Suzuki-Miyaura route offers superior regiocontrol but requires multi-step protection-deprotection.

  • Oxazoline saponification is scalable and solvent-efficient but demands precise bromination conditions.

  • Reductive amination provides direct access to the aminomethyl group but faces limitations in substrate scope .

Chemical Reactions Analysis

Types of Reactions

2’-Aminomethylbiphenyl-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions yield amides, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a vital intermediate in the synthesis of pharmaceutical agents. Its structural properties allow it to participate in various chemical reactions, making it useful for developing drugs that target specific biological pathways.

Case Study: Drug Design

In a study focusing on bioisosteres in drug design, the carboxylic acid moiety of 2'-(aminomethyl)-biphenyl-2-carboxylic acid was shown to enhance the potency of certain drug candidates by improving their binding affinity to target proteins. The comparison of different analogues demonstrated that modifications to the carboxylic acid position could significantly affect the drug's efficacy (Table 1) .

Compound No.RR₁IC₅₀ (μM)
14CH₂OH2-CO₂H0.20
18CH₂OH3-CO₂H0.49
19CHO2-CN4H0.02
20CHO3-CN4H>1

Peptide Synthesis

The compound is widely utilized as a protective group in solid-phase peptide synthesis. This application allows for the selective modification of amino acids without interfering with other functional groups, which is crucial for creating complex peptides with high purity and yield.

Application Example:

In solid-phase peptide synthesis, the incorporation of 2'-(aminomethyl)-biphenyl-2-carboxylic acid has been shown to improve the efficiency of peptide assembly and purification processes, facilitating advancements in drug discovery .

Bioconjugation

Bioconjugation processes benefit significantly from this compound due to its functional groups that facilitate the attachment of biomolecules to drugs or imaging agents. This enhances their efficacy and targeting capabilities, making it valuable for developing targeted therapies.

Research Insight:

Research indicates that using this compound in bioconjugation can improve the pharmacokinetics of therapeutic agents by enabling more effective delivery mechanisms .

Material Science

In material science, 2'-(aminomethyl)-biphenyl-2-carboxylic acid is applied in developing advanced polymers and coatings that exhibit improved mechanical properties and chemical resistance.

Material Development Example:

Studies have demonstrated that polymers synthesized using this compound show enhanced thermal stability and mechanical strength, making them suitable for applications in electronics and protective coatings .

Fluorescent Probes

Researchers utilize this compound in creating fluorescent probes for imaging applications, which are essential for studying biological processes in real-time.

Case Study: Imaging Techniques

The development of fluorescent probes incorporating 2'-(aminomethyl)-biphenyl-2-carboxylic acid has led to significant improvements in imaging techniques used to visualize cellular processes, contributing to advancements in biomedical research .

Mechanism of Action

The mechanism of action of 2’-Aminomethylbiphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity, and influencing biological processes . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Biphenyl Backbone

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
2'-(Aminomethyl)-biphenyl-2-carboxylic acid (Abc) -COOH (C2), -CH2NH2 (C2') 241.27 Peptidomimetics, β-sheet stabilization
4'-Methyl-biphenyl-2-carboxylic acid -COOH (C2), -CH3 (C4') 226.23 Intermediate in organic synthesis
4'-Bromobiphenyl-2-carboxylic acid -COOH (C2), -Br (C4') 307.14 Catalyst in cross-coupling reactions
Biphenyl-2,2'-dicarboxylic acid -COOH (C2 and C2') 242.23 Metal-organic frameworks (MOFs)
4'-Pentyl-biphenyl-4-carboxylic acid -COOH (C4), -C5H11 (C4') 268.36 Liquid crystal materials

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br) increase acidity of the carboxylic acid, enhancing reactivity in metal-catalyzed reactions .
  • Steric Effects : Bulky substituents (e.g., -C5H11) reduce solubility in polar solvents but improve thermal stability in materials science applications .

Metalation Reactivity

  • Abc vs. Biphenyl-2-carboxylic Acid: Abc’s aminomethyl group directs metalation (e.g., with sec-BuLi) to the C3 position, enabling site-selective electrophilic substitutions . Unsubstituted biphenyl-2-carboxylic acid undergoes metalation at C3 and cyclizes to fluorenone under superbasic conditions (LICKOR) .

Stability Under Thermal Conditions

  • Abc remains stable up to 250°C, whereas biphenyl-2-carboxylic acid isomerizes to biphenyl-4-carboxylic acid or forms fluorenone via condensation at >300°C .

Pharmacological Profiles

Compound Target Receptor Bioactivity (IC50/EC50) Reference
Abc-containing cyclic peptides μ-Opioid/CXCR4 heterodimer HIV entry inhibition (EC50 = 0.8 nM)
4'-Substituted benzimidazole derivatives Angiotensin II receptor Antihypertensive (EC50 = 0.5 μM)
4'-Bromobiphenyl-2-carboxylic acid N/A Catalyst in Ru-catalyzed C-H arylation

Mechanistic Insights :

  • Abc’s rigid structure enhances binding affinity to GPCRs by pre-organizing peptide backbones into bioactive conformations .
  • Electron-deficient biphenyl derivatives (e.g., brominated analogues) exhibit superior catalytic activity in cross-coupling reactions .

Biological Activity

2'-(Aminomethyl)-biphenyl-2-carboxylic acid, also known as 4'-(aminomethyl)-biphenyl-2-carboxylic acid, is an organic compound with significant potential in medicinal chemistry and pharmaceutical applications. This compound features a biphenyl structure with a carboxylic acid group and an aminomethyl substituent, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2'-(aminomethyl)-biphenyl-2-carboxylic acid is C₁₄H₁₃NO₂, with a molecular weight of approximately 227.26 g/mol. The presence of both an amino group and a carboxylic acid group allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

Biological Activity Overview

The biological activity of 2'-(aminomethyl)-biphenyl-2-carboxylic acid can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in glioblastoma cells and inhibit cell proliferation in breast cancer models.
  • Pharmaceutical Applications : The compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting specific biological pathways, especially in cancer therapy.
  • Peptide Synthesis : It is utilized in solid-phase peptide synthesis, facilitating the creation of complex peptides essential for drug discovery.
  • Bioconjugation : Its functional groups enable effective bioconjugation processes, enhancing the efficacy and targeting capabilities of therapeutic agents.

The mechanisms through which 2'-(aminomethyl)-biphenyl-2-carboxylic acid exerts its biological effects include:

  • Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest at the M phase, leading to increased apoptosis in resistant cancer cell lines .
  • Gene Expression Modulation : The compound influences the expression of genes related to apoptosis and cell proliferation, thereby affecting tumor growth dynamics .

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 (μM)Mechanism
Study AU87 (Glioblastoma)5.0Induces apoptosis
Study BMCF-7 (Breast Cancer)3.5Cell cycle arrest at M phase
Study CHepG2 (Liver Cancer)4.0Inhibition of proliferation

Detailed Findings

  • Study A : In vitro experiments using U87 glioblastoma cells revealed that 2'-(aminomethyl)-biphenyl-2-carboxylic acid has an IC50 value of 5.0 μM, indicating significant cytotoxicity through apoptosis induction .
  • Study B : Another study focused on MCF-7 breast cancer cells found an IC50 value of 3.5 μM, with evidence suggesting that the compound causes cell cycle arrest at the M phase, disrupting normal cellular division .
  • Study C : Research involving HepG2 liver cancer cells demonstrated an IC50 value of 4.0 μM, supporting its role as an effective inhibitor of cancer cell proliferation .

Q & A

Q. What are the recommended synthetic routes for 2'-(aminomethyl)-biphenyl-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling biphenyl-2-carboxylic acid derivatives with aminomethyl groups. A common approach is the Suzuki-Miyaura cross-coupling of boronic acids (e.g., biphenyl-2-boronic acid) with halogenated aminomethyl intermediates. For example, biphenyl-2-carbonyl chloride (CAS 14002-52-9) can react with aminomethyl reagents under palladium catalysis . Reaction conditions such as temperature (80–120°C), solvent polarity (THF or DMF), and base (Na₂CO₃) significantly impact yield. Lower yields (<50%) are observed with steric hindrance at the ortho positions of the biphenyl system .

Q. How should researchers handle purification and characterization of this compound to ensure reproducibility?

  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product.
  • Characterization:
    • NMR: Analyze 1H^1H and 13C^{13}C NMR for biphenyl proton splitting patterns (δ 7.2–8.0 ppm) and carboxylic acid proton (δ 12–13 ppm).
    • HPLC: Monitor purity (>95%) using a C18 column with UV detection at 254 nm .
    • Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ = 242.24 g/mol) via ESI-MS .

Q. What safety protocols are critical when working with 2'-(aminomethyl)-biphenyl-2-carboxylic acid?

Refer to GHS hazard codes for similar biphenylcarboxylic acids (e.g., P201, P202, P210) . Key precautions:

  • Use fume hoods to avoid inhalation of fine particles.
  • Wear nitrile gloves and goggles due to potential skin/eye irritation.
  • Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How do stereochemical variations in the aminomethyl group affect the compound’s biological activity?

The stereochemistry of the aminomethyl group (R/S configuration) influences binding to targets like G-protein-coupled receptors. For example, enantiomeric purity is critical in drug design:

  • Molecular Docking: Computational models (e.g., AutoDock Vina) show a 2.5-fold difference in binding affinity between enantiomers to β-adrenergic receptors.
  • In Vitro Assays: Racemic mixtures reduce efficacy by 40–60% compared to pure enantiomers, as seen in analogous amino acid derivatives .

Q. What analytical strategies resolve contradictions in reported melting points and solubility data?

Discrepancies arise from polymorphic forms or impurities:

  • DSC/TGA: Differential scanning calorimetry identifies polymorphs (e.g., Form I: 111–113°C vs. Form II: 105–107°C) .
  • Solubility Studies: Use the shake-flask method in buffered solutions (pH 1–7.4). Reported solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) aligns with biphenylcarboxylic acid analogs .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • DFT Calculations: Optimize geometries (B3LYP/6-31G*) to predict regioselectivity in cross-coupling reactions. For example, the aminomethyl group’s electron-donating effect lowers the activation energy for C–N bond formation by ~15 kcal/mol .
  • MD Simulations: Assess stability in aqueous environments; the carboxylic acid group forms hydrogen bonds with water, reducing aggregation .

Q. What role does 2'-(aminomethyl)-biphenyl-2-carboxylic acid play in multi-step syntheses of bioactive molecules?

It serves as a precursor for angiotensin II receptor blockers (e.g., Telmisartan analogs). Key steps:

Amide Coupling: React with benzimidazole derivatives using EDC/HOBt.

Functionalization: Introduce fluorinated groups via Pd-mediated C–H activation .
Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio) and exclusion of moisture .

Methodological Considerations

Q. How to address low yields in large-scale syntheses?

  • Process Optimization: Switch from batch to flow chemistry for better heat/mass transfer.
  • Catalyst Recycling: Immobilize Pd catalysts on mesoporous silica to reduce metal leaching (reuse ≥5 cycles with <5% yield drop) .

Q. What are the pitfalls in interpreting NMR data for this compound?

  • Dynamic Exchange: The aminomethyl proton (δ 1.5–2.5 ppm) may broaden due to rapid rotation; use low-temperature NMR (−40°C) .
  • Impurity Peaks: Trace solvents (e.g., DMF) mimic aromatic protons; always run a solvent blank .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-(aminomethyl)-biphenyl-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-(aminomethyl)-biphenyl-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.